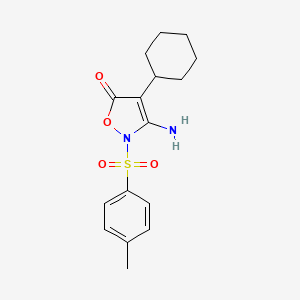![molecular formula C9H9NO2 B14735029 [(Isocyanatomethoxy)methyl]benzene CAS No. 6427-32-3](/img/structure/B14735029.png)
[(Isocyanatomethoxy)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyloxymethyl isocyanate is an organic compound that belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, coatings, adhesives, and elastomers. N-benzyloxymethyl isocyanate is particularly notable for its applications in organic synthesis and polymer chemistry.
準備方法
Synthetic Routes and Reaction Conditions
N-benzyloxymethyl isocyanate can be synthesized through various methods. One common approach involves the reaction of an amine with phosgene (COCl₂). The general reaction is as follows:
R-NH2+COCl2→R-NH-(C=O)Cl→R-N=C=O+HCl
In this reaction, the amine reacts with phosgene to form an intermediate carbamoyl chloride, which then decomposes to yield the isocyanate and hydrogen chloride .
Industrial Production Methods
Industrial production of isocyanates, including N-benzyloxymethyl isocyanate, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the thermal decomposition of carbamates, which are formed by the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea .
化学反応の分析
Types of Reactions
N-benzyloxymethyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to an amine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form carbamates (urethanes).
Aminolysis: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions
Water: Catalyzed by tertiary amines.
Alcohols: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.
Major Products
Carbamates: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
科学的研究の応用
N-benzyloxymethyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in the synthesis of bioactive compounds.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and elastomers
作用機序
The mechanism of action of N-benzyloxymethyl isocyanate involves its high reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This reactivity is the basis for its use in various chemical reactions and industrial applications .
類似化合物との比較
Similar Compounds
Methyl isocyanate: Known for its use in the production of pesticides and its role in the Bhopal disaster.
Phenyl isocyanate: Used in organic synthesis and as a reagent in the production of pharmaceuticals.
Hexamethylene diisocyanate: Commonly used in the production of polyurethanes
Uniqueness
N-benzyloxymethyl isocyanate is unique due to its specific structure, which includes a benzyloxymethyl group. This structural feature imparts distinct reactivity and properties, making it valuable in specialized applications in organic synthesis and polymer chemistry .
特性
CAS番号 |
6427-32-3 |
|---|---|
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC名 |
isocyanatomethoxymethylbenzene |
InChI |
InChI=1S/C9H9NO2/c11-7-10-8-12-6-9-4-2-1-3-5-9/h1-5H,6,8H2 |
InChIキー |
FZJUACHCNQLZNP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



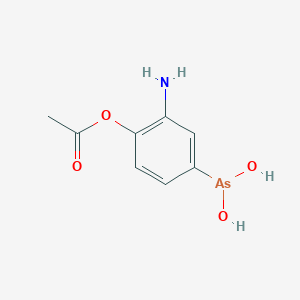
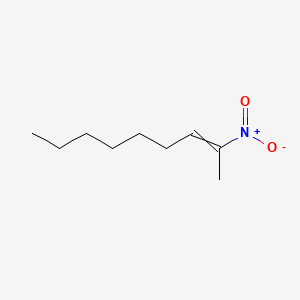
![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
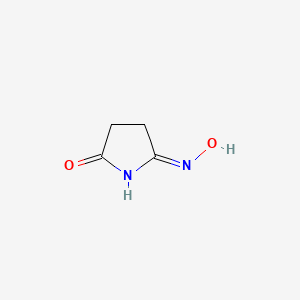
![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
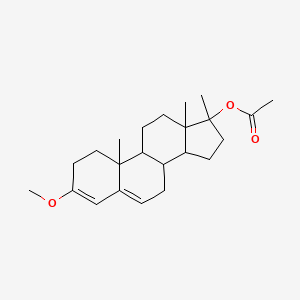
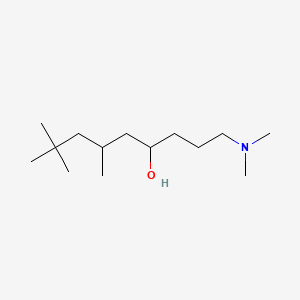
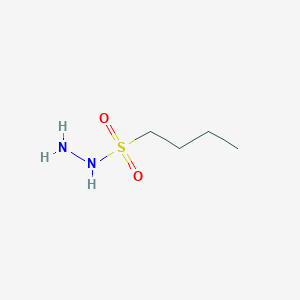

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)
